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Compound of Interest |

Compound Name: 2,4-Bis(allyloxy)benzaldehyde

CAS No.: 96601-10-4

Cat. No.: B1276245
Abstract & Scope

This protocol details the structural characterization of 2,4-Bis(allyloxy)benzaldehyde, a critical
intermediate in the synthesis of functionalized Schiff bases and thermosetting polymers.[3] The
presence of two allyloxy chains on an electron-rich aromatic core creates a unique spectral
fingerprint. This guide provides a self-validating assignment strategy, distinguishing between
the sterically distinct 2-position (ortho-to-carbonyl) and the 4-position (para-to-carbonyl)
substituents.[1][2][3][4]

Chemical Context & Structural Logic

The analyte features an electron-withdrawing aldehyde group competing with two electron-
donating allyloxy groups.[1][2][3][4]

e The Aldehyde Effect: Strong desheilding of the ortho proton (H-6) and the ortho carbon (C-2).
[31[4]

» The Alkoxy Effect: Strong shielding of the ortho and para protons relative to the ether linkage
(H-3, H-5).[3]
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« Differentiation: The 2-allyloxy group is spatially proximate to the carbonyl, often resulting in
subtle chemical shift differences compared to the 4-allyloxy group due to the "ortho effect"
and magnetic anisotropy of the carbonyl bond.[3]

Experimental Protocol
Sample Preparation

To ensure high-resolution data and prevent concentration-dependent shifting:
e Solvent: Chloroform-d (

, 99.8% D) with 0.03% v/v TMS.[1][2][3][4]

o Why: Excellent solubility for organic ethers; TMS provides an internal lock at 0.00 ppm.[1]
[21[3][4]

o Concentration: Dissolve 10-15 mg of analyte in 0.6 mL solvent.
o Note: Higher concentrations (>20 mg) may cause viscosity broadening or intermolecular
-stacking effects.[1][2][3][4]

« Filtration: Filter through a cotton plug or PTFE syringe filter (0.45 um) into a high-precision
5mm NMR tube to remove suspended solids that degrade shimming.[1][2][3][4]

Acquisition Parameters (Standard 400/500 MHz)

« Temperature: 298 K (25°C).[1][2][3][4]

e 1H NMR:
o Pulse Angle: 30° (to ensure full relaxation).[1][2][3][4]
o Relaxation Delay (d1): 2.0 seconds.[1][2][3][4]
o Scans (ns): 16.

e 13C NMR:
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o Decoupling: Proton-decoupled (Waltz-16 or similar).[1][2][3][4]

o Relaxation Delay (d1): 2.0-3.0 seconds (critical for quaternary carbons C-1, C-2, C-4).[1]
[21[3][4]

o Scans (ns): >1024 (due to lower sensitivity and quaternary carbons).

Structural Elucidation Strategy

The following workflow illustrates the logical pathway for assigning the spectrum, moving from
the most distinct signals (Aldehyde) to the most complex (Allyl multiplets).

Start: Acquire Spectrum

1. Identify Aldehyde Proton
(~10.3 ppm, Singlet)

COSY Correlation

2. Assign Aromatic Region
(ABX System)

Integration Check

3. Differentiate Allyl Chains
(Integration 2:1 ratio)

HMBC/DEPT

4. Verify 13C Quaternary Carbons
(C=0, C-0)

Validated Structure
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Figure 1: Logical workflow for the structural assignment of 2,4-Bis(allyloxy)benzaldehyde.

1H NMR Characterization (400 MHz, CDCIs)

The proton spectrum is defined by three distinct regions: the downfield aldehyde, the aromatic

core, and the upfield allylic systems.[3]

Assignment Table
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Chemical
Shift (3,
ppm)

Multiplicity

Integration

Coupling (J,
Hz)

Assignment

Mechanistic
Rationale

10.32

Singlet (s)

-CHO

Anisotropic
deshielding
by C=0
double bond.
[11[2][31[4]

7.81

Doublet (d)

8.8

H-6

Ortho to -
CHO;
strongly
deshielded.

[1112](31[4]

6.54

Doublet of
Doublets (dd)

8.8,2.2

H-5

Meta to -
CHO;
shielded by
C-4 allyloxy
group.[1][2][3]
[4]

6.42

Doublet (d)

1H

2.2

H-3

Ortho to two
oxygen
atoms (C-2,
C-4); most
shielded
aromatic
proton.[1][2]
[31[4]

6.00 - 6.12

Multiplet (m)

2H

-CH= (Allyl)

Methine
protons of
both allyl
chains (often

overlapping).

[11(2](31[4]
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Terminal
alkene
protons

5.30-5.50 Multiplet (m) 4H - =CH2 (Allyl) ]
(cis/trans

splitting).[1]
[21[3][4]

Methylene
group ortho
to carbonyl
(slightly
downfield).[1]
[21[3][4]

4.62 Doublet (d) 2H 5.2 -OCHz- (C-2)

Methylene
group para to

4.58 Doublet (d) 2H 5.2 -OCHz2- (C-4)
carbonyl.[1]

[2131[4]

Detailed Analysis

e The Aromatic ABX System:

o H-6 is the most downfield aromatic signal due to the electron-withdrawing nature of the
aldehyde.[2][3][4]

o H-5 appears as a doublet of doublets (dd) because it couples to H-6 (ortho, ~8.8 Hz) and
H-3 (meta, ~2.2 Hz).[1][2][3][4]

o H-3is a sharp doublet (meta coupling only) and is the most upfield aromatic signal due to
the synergistic electron donation from the oxygen atoms at positions 2 and 4.[3]

e The Allyl Groups:

o The allyl groups at C-2 and C-4 are chemically non-equivalent but magnetically similar.[1]

[2][3][4]
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o The -OCHez- doublets often overlap or appear as a broadened doublet around 4.6 ppm.[1]
[2][3][4] In high-resolution fields (>500 MHz), they resolve into two distinct doublets.[1][2]
[31[4]

o Validation: The integration of the alkene region (5.3—6.12 ppm) must equal 6 protons
relative to the single aldehyde proton.[3]

13C NMR Characterization (100 MHz, CDCI3)

The Carbon-13 spectrum confirms the skeleton, particularly the quaternary carbons which are
invisible in 1H NMR.[3]

Assignment Table
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Chemical Shift (5,

Type (DEPT-135) Assignment Notes
ppm)
Characteristic
188.2 CH (+) Cc=0
aldehyde carbonyl.
Para-position; strongly
166.1 C (quat) C-4 deshielded by oxygen.
[L][2][3][4]
Ortho-position;
163.4 C (quat) C-2 deshielded by oxygen.
[11[2][31[4]
Allylic methines (2
132.4 CH (+) =CH-
carbons).[1][2][3][4]
130.5 CH (+) C-6 Ortho to carbonyl.
Ipso to carbonyl.[1][2
119.1 C (quat) C-1 P yLEE]
[31[4]
Terminal alkenes (2
118.4 CHz (v) =CHz2
carbons).[1][2][3][4]
Shielded aromatic.[1]
106.5 CH (+) C-5
[21[3][4]
Most shielded
aromatic carbon
99.8 CH (+) C-3
(between two
oxygens).[1][2][3][4]
Allylic methylenes (2
69.4 CHz (+) -OCHa2-

carbons).[1][2][3][4]

DEPT-135 Validation[1][2][3][4]

o Positive Peaks (Up): CH and CHs.[1][2][3][4] Look for the aldehyde C=0 (if coupled),
Aromatic C-6, C-5, C-3, and Allylic =CH-.[1][2][3][4]
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» Negative Peaks (Down): CHz. Look for the Allylic -OCH:z- and terminal =CHz.[1][2][3][4]

o Absent Peaks: Quaternary carbons (C-1, C-2, C-4) will disappear, confirming the substitution
pattern.[1][2][3][4]

Troubleshooting & Impurities
Common impurities from the synthesis (Williamson Ether Synthesis) include:

 Allyl Bromide/Chloride: Look for triplets/multiplets at 3.9 ppm (-CHz2-Br) and 5.9 ppm.[1][2][3]
[4]

» 2,4-Dihydroxybenzaldehyde (Starting Material): Look for broad singlets (exchangeable with
D20) >9.0 ppm (Phenolic -OH) and a shift in the aromatic region.[1][2][3][4]

o Mono-allylated Intermediate: Integration of the allyl region will be half the expected value (3H
instead of 6H relative to CHO).

References

e General 1H NMR Chemical Shifts

o Trace Impurities in NMR Solvents. Fulmer, G. R., et al. Organometallics2010, 29, 2176-
2179.[1][21[3]1[4] Link[2][3]1[4]

e Aromatic Coupling Constants

o Structure Determination of Organic Compounds.[1][2][3][4] Pretsch, E., et al. Springer,
Berlin, Heidelberg.[1][2][3][4] Link[2][3][4]

 Allyloxy Group Characterization

o Data derived from 4-(Allyloxy)benzaldehyde spectral data.[1][2][3][4] PubChem CID
95942.[1][2][3][4] Link[2][3][4]

e Resorcinol Derivative Shifts
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o Spectroscopic identification of 2,4-disubstituted benzaldehydes. SDBS Spectral Database
for Organic Compounds.[1][2][3][4] Link[2][3][4]

Disclaimer:Chemical shifts provided are typical values in CDCIs. Exact values may vary slightly
(x0.05 ppm) depending on concentration, temperature, and specific instrument calibration.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2,4-Bis(benzyloxy)benzaldehyde | C21H1803 | CID 1809080 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 2. 4-(Allyloxy)benzaldehyde | C10H1002 | CID 95942 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 3. researchgate.net [researchgate.net]

e 4. 2,4-Bis(allyloxy)benzaldehyde | C13H1403 | CID 5182408 - PubChem
[pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Application Note: High-Resolution NMR
Characterization of 2,4-Bis(allyloxy)benzaldehyde]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1276245#1h-nmr-and-13c-nmr-
characterization-of-2-4-bis-allyloxy-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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